3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide
Overview
Description
3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide is a compound that features an imidazole ring, a phenyl group, and an oxopropanamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide can be achieved through several synthetic routes. One common method involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate amide precursor under basic conditions. The reaction typically employs aqueous sodium hydroxide in methanol, followed by recrystallization from hot methanol to obtain the product in good yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and cost-effectiveness.
Chemical Reactions Analysis
3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites in enzymes, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets this compound apart is its unique combination of an imidazole ring with an oxopropanamide moiety, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-imidazol-1-ylphenyl)-3-oxopropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)7-11(16)9-1-3-10(4-2-9)15-6-5-14-8-15/h1-6,8H,7H2,(H2,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXCRYNGQMRAML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)N)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255815 | |
Record name | 4-(1H-Imidazol-1-yl)-β-oxobenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400074-60-4 | |
Record name | 4-(1H-Imidazol-1-yl)-β-oxobenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400074-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Imidazol-1-yl)-β-oxobenzenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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